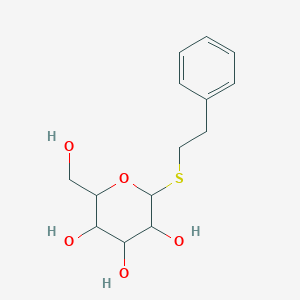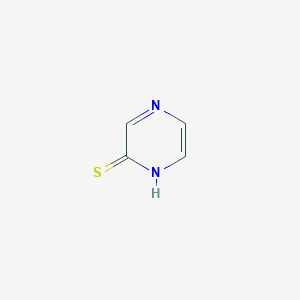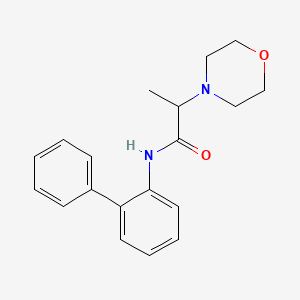
2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide is a member of biphenyls.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, related to 2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide, showed promising anticonvulsant properties in preclinical seizure models (Kamiński et al., 2015).
Antimicrobial and Hemolytic Activity
- A series of related compounds exhibited antimicrobial and hemolytic activities, suggesting potential use in treating infections (Gul et al., 2017).
Malaria Treatment
- Compounds based on an aminoacetamide scaffold, similar to 2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide, showed low-nanomolar activity against malaria parasites (Norcross et al., 2019).
Neurokinin-1 Receptor Antagonism
- Related compounds demonstrated potential as neurokinin-1 receptor antagonists, relevant in treatments for depression and emesis (Harrison et al., 2001).
Topical Drug Delivery
- Morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid were studied for their potential in enhancing topical drug delivery (Rautio et al., 2000).
Opioid Receptor Antagonism
- N-Substituted 4β-Methyl-5-(3-hydroxyphenyl)-7α-amidomorphans, structurally related to the compound , were identified as potent and selective κ opioid receptor antagonists (Carroll et al., 2006).
CB2 Cannabinoid Receptor Agonism
- Novel pyridine derivatives, including morpholinomethyl aniline carboxamide structures, were identified as potent and selective CB2 cannabinoid receptor agonists (Chu et al., 2009).
Antimicrobial Modulation
- The morpholine group, part of the chemical structure , was studied for its role in modulating antimicrobial activity against multi-resistant strains (Oliveira et al., 2015).
Photochemistry and Photophysics
- The photochemical properties of morpholino methylthio phenyl ketones, structurally related, were investigated, offering insights into their potential applications in photochemistry (Morlet‐Savary et al., 2008).
HIV-1 Protease Inhibition
- L-689,502, containing a morpholine group, was studied as a potent inhibitor of HIV-1 protease, with its metabolism producing even more potent inhibitors (Balani et al., 1995).
Pharmacological Evaluation of Schiff Bases
- Schiff bases of 4-(2-aminophenyl)-morpholines were synthesized and evaluated for various pharmacological activities, including analgesic and anti-inflammatory effects (Panneerselvam et al., 2009).
Phosphatidylinositol 3-OH Kinase Inhibition
- The inhibitor LY294002, structurally similar, was tested on Caenorhabditis elegans, demonstrating significant effects on development, thermotolerance, and longevity (Babar et al., 1999).
Propiedades
Nombre del producto |
2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-15(21-11-13-23-14-12-21)19(22)20-18-10-6-5-9-17(18)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22) |
Clave InChI |
NLNQBSOZEVFYLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



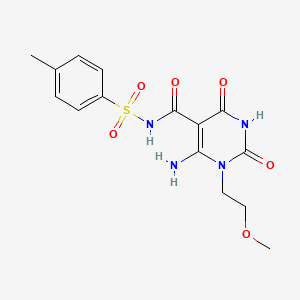
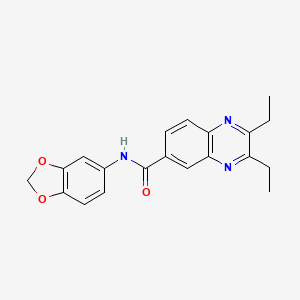
![2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227506.png)

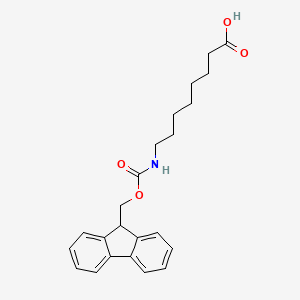
![2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1227511.png)
![3-(5-Methyl-2-furanyl)-5-[1-(2-naphthalenylsulfonyl)-3-piperidinyl]-1,2,4-oxadiazole](/img/structure/B1227512.png)
![3-(4-Methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid](/img/structure/B1227513.png)
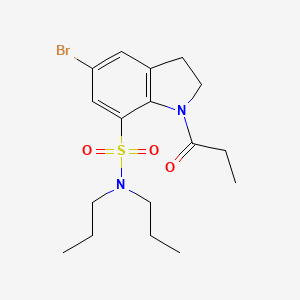
![4-[(3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227515.png)
![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)
